N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Catalog No.
S5910024
CAS No.
16937-24-9
M.F
C14H14N2O4S
M. Wt
306.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

CAS Number

16937-24-9

Product Name

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

IUPAC Name

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C14H14N2O4S/c1-10-3-4-12(9-11(10)2)15-21(19,20)14-7-5-13(6-8-14)16(17)18/h3-9,15H,1-2H3

InChI Key

WKWMINFMXLJMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

The exact mass of the compound N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide is 306.06742811 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by a sulfonamide functional group attached to a nitro-substituted aromatic ring. Its chemical structure can be represented as:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a 4-nitrobenzenesulfonamide moiety connected to a 3,4-dimethylphenyl group, which contributes to its unique physicochemical properties. The presence of both the nitro and sulfonamide groups enhances its potential for various

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
  • Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

  • From reduction: 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide.
  • From substitution: Various N-substituted sulfonamides depending on the nucleophile used.
  • From oxidation: 3,4-dicarboxyphenyl-4-nitrobenzenesulfonamide.

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide exhibits notable biological activities, particularly as an antibacterial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis, this compound can effectively hinder bacterial proliferation. Additionally, its nitro group may contribute to enhanced antimicrobial activity through reactive oxygen species generation.

The synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the following steps:

  • Reactants: 3,4-dimethylaniline and 4-nitrobenzenesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid formed during the reaction.
  • Temperature: The mixture is stirred at room temperature or slightly elevated temperatures until complete conversion occurs.

In industrial settings, continuous flow reactors may be employed for scalability and efficiency.

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide finds applications in:

  • Pharmaceuticals: Used as an antibacterial agent due to its ability to inhibit bacterial growth.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active compounds.
  • Research: Utilized in studies exploring the mechanisms of action of sulfonamides and their derivatives.

Studies on N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide have focused on its interactions with various biological targets. Its mechanism of action involves competitive inhibition of enzymes critical for folic acid synthesis in bacteria. Additionally, research has indicated potential interactions with other cellular pathways that could enhance its therapeutic efficacy.

Several compounds share structural similarities with N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide. Here are some notable examples:

Compound NameKey Features
N-(2,3-dimethylphenyl)-4-nitrobenzenesulfonamideSimilar sulfonamide structure but different phenyl substitution.
N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamideVariation in nitro position; may exhibit different reactivity.
N-(3-methylphenyl)-4-nitrobenzenesulfonamideLacks one methyl group; potential differences in biological activity.
N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamideChlorine substituents may affect solubility and reactivity.

Uniqueness

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties. The dual presence of a nitro and sulfonamide group allows it to act effectively against microbial targets while also serving as a versatile building block for further synthetic modifications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.06742811 g/mol

Monoisotopic Mass

306.06742811 g/mol

Heavy Atom Count

21

Dates

Last modified: 03-29-2023

Explore Compound Types